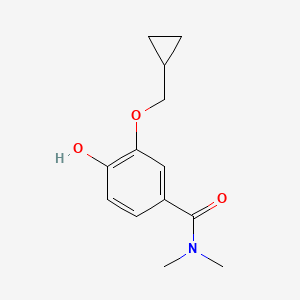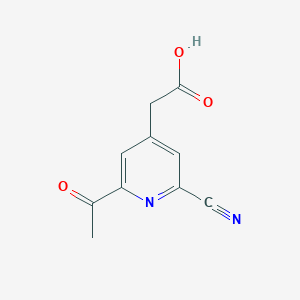
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is characterized by the presence of an acetyl group, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Acetyl-6-cyanopyridin-4-YL)acetic acid involves its interaction with molecular targets through its functional groups. The acetyl and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester: Similar in structure but contains a thiazole ring instead of a cyano group.
(2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester: Another similar compound with a thiazole ring.
(2-Oxo-2H-pyridin-1-yl)-acetic acid: Contains an oxo group instead of an acetyl group.
Uniqueness
(2-Acetyl-6-cyanopyridin-4-YL)acetic acid is unique due to its combination of an acetyl group, a cyano group, and a pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(2-acetyl-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-3-7(4-10(14)15)2-8(5-11)12-9/h2-3H,4H2,1H3,(H,14,15) |
Clé InChI |
LLCRYKBCFLXUFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)

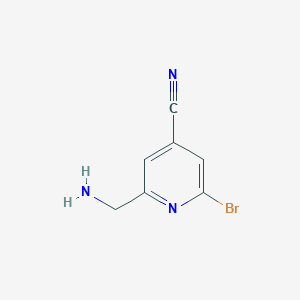

![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
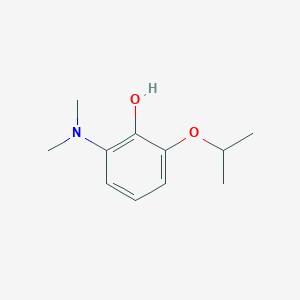

![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
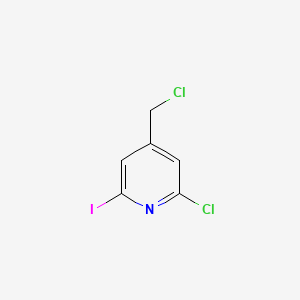
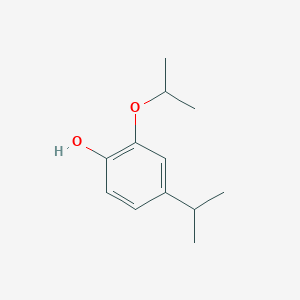
![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
